[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions under controlled conditions. The use of microwave irradiation and mechanochemical methods has been explored for large-scale synthesis due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium hypochlorite.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride for cyclization, copper acetate for cycloaddition, and various bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield various substituted triazolo[1,5-a]pyridines, while nucleophilic substitution can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Shares a similar triazole-pyridine fused ring structure but differs in its biological activities and applications.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide is unique due to its broad substrate scope, good functional group tolerance, and eco-friendly synthesis methods.
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-2-1-3-11-7(5)9-4-10-11/h1-4H,(H2,8,12) |
InChI Key |
IKGMHFAXFDJTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.